Cas no 2305466-99-1 (N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide)
![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/2305466-99-1x500.png)
N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide 化学的及び物理的性質
名前と識別子
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- 2305466-99-1
- EN300-26581361
- Z3024763569
- N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide
- N-{2-fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl}prop-2-enamide
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- インチ: 1S/C15H18FN3O2/c1-3-14(20)17-13-5-4-11(8-12(13)16)9-19-7-6-18(2)15(21)10-19/h3-5,8H,1,6-7,9-10H2,2H3,(H,17,20)
- InChIKey: CXLJTQXCCZQXDY-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CN1CC(N(C)CC1)=O)NC(C=C)=O
計算された属性
- 精确分子量: 291.13830499g/mol
- 同位素质量: 291.13830499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 416
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 52.6Ų
N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581361-1g |
2305466-99-1 | 90% | 1g |
$0.0 | 2023-09-13 | ||
Enamine | EN300-26581361-1.0g |
N-{2-fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl}prop-2-enamide |
2305466-99-1 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamideに関する追加情報
N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide (CAS No. 2305466-99-1): A Comprehensive Overview
N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide (CAS No. 2305466-99-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of extensive research in recent years, particularly in the areas of cancer therapy and neurodegenerative diseases.
The chemical structure of N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide is composed of a fluoro-substituted phenyl ring linked to a propenamide moiety through a piperazinone group. The presence of the fluoro substituent and the methylated piperazinone ring imparts distinct pharmacological properties to this compound, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide in inhibiting key enzymes involved in cancer progression. Specifically, this compound has shown significant activity against protein kinases, which are crucial for cell proliferation and survival. In vitro and in vivo experiments have demonstrated that it effectively inhibits the activity of these kinases, leading to reduced tumor growth and increased apoptosis in cancer cells.
In addition to its anti-cancer properties, N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has also been investigated for its neuroprotective effects. Preclinical studies have shown that this compound can protect neurons from oxidative stress and prevent the accumulation of toxic protein aggregates, which are hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that N-[2-fluoro-4-(methyl(3-(methylamino)-3-carbamoylpropyl)amino)methyl]benzamide may have therapeutic potential in treating these debilitating conditions.
The pharmacokinetic properties of N-[2-fluoro-4-(methyl(3-(methylamino)-3-carbamoylpropyl)amino)methyl]benzamide have also been extensively studied. Research indicates that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for both oral and intravenous administration. Its high bioavailability and low toxicity further enhance its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-fluoro-4-(methyl(3-(methylamino)-3-carbamoylpropyl)amino)methyl]benzamide in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings pave the way for further clinical development and potential approval for use in treating various diseases.
In conclusion, N-[2-fluoro-4-(methyl(3-(methylamino)-3-carbamoylpropyl)amino)methyl]benzamide (CAS No. 2305466-99-1) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of oncology and neurology. As ongoing studies continue to uncover its full potential, this compound holds great promise for improving patient outcomes and advancing medical treatments.
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